molecular formula C10H19IN2 B14321850 N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide CAS No. 105243-95-6

N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide

Cat. No.: B14321850
CAS No.: 105243-95-6
M. Wt: 294.18 g/mol
InChI Key: DCWFJEUVTBGXRT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide is a quaternary ammonium compound It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react N-ethyl-N-methylamine with 1-(iodomethyl)pyrrole under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for mixing and heating can also improve the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The compound can be reduced to form N-ethyl-N-methyl-N-[(1H-pyrrolidin-1-yl)methyl]ethanaminium iodide.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: N-ethyl-N-methyl-N-[(1H-pyrrolidin-1-yl)methyl]ethanaminium iodide.

    Substitution: Corresponding halide or hydroxide salts.

Scientific Research Applications

N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their structure and function. This can lead to cell lysis and death, making it effective as an antimicrobial agent. Additionally, the pyrrole ring can interact with various molecular targets, including enzymes and receptors, affecting their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-ethyltryptamine: A psychedelic tryptamine with a similar structure but different pharmacological properties.

    N-Methylpyrrole: A simpler compound with a pyrrole ring and a methyl group, lacking the quaternary ammonium structure.

    N-Ethyl-N-methylamine: A tertiary amine without the pyrrole ring.

Uniqueness

N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide is unique due to its combination of a quaternary ammonium group and a pyrrole ring. This structure imparts distinct chemical and biological properties, making it useful in a variety of applications. Its ability to interact with biological membranes and molecular targets sets it apart from simpler amines and pyrrole derivatives.

Properties

CAS No.

105243-95-6

Molecular Formula

C10H19IN2

Molecular Weight

294.18 g/mol

IUPAC Name

diethyl-methyl-(pyrrol-1-ylmethyl)azanium;iodide

InChI

InChI=1S/C10H19N2.HI/c1-4-12(3,5-2)10-11-8-6-7-9-11;/h6-9H,4-5,10H2,1-3H3;1H/q+1;/p-1

InChI Key

DCWFJEUVTBGXRT-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CN1C=CC=C1.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.